molecular formula C11H10F3N3O3 B2547424 2-nitro-3-[4-(trifluoromethyl)anilino]acrylaldehyde O-methyloxime CAS No. 338422-89-2

2-nitro-3-[4-(trifluoromethyl)anilino]acrylaldehyde O-methyloxime

Cat. No.: B2547424
CAS No.: 338422-89-2
M. Wt: 289.214
InChI Key: HYVMZXYPMHTQNG-NHXMMFCVSA-N
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Description

2-nitro-3-[4-(trifluoromethyl)anilino]acrylaldehyde O-methyloxime is a complex organic compound with the molecular formula C11H10F3N3O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-3-[4-(trifluoromethyl)anilino]acrylaldehyde O-methyloxime typically involves multiple steps:

    Formation of Anilino Group: This involves the reaction of the nitro compound with aniline.

    Aldehyde Formation: The acrylaldehyde moiety is introduced through a condensation reaction.

    O-methyloxime Formation: The final step involves the formation of the O-methyloxime group through the reaction with methoxyamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-nitro-3-[4-(trifluoromethyl)anilino]acrylaldehyde O-methyloxime undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Products may include nitroso or nitro derivatives.

    Reduction: The major product is the corresponding amine.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

2-nitro-3-[4-(trifluoromethyl)anilino]acrylaldehyde O-methyloxime has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-nitro-3-[4-(trifluoromethyl)anilino]acrylaldehyde O-methyloxime involves its interaction with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-nitro-4-(trifluoromethyl)aniline
  • 4-nitro-3-(trifluoromethyl)aniline

Uniqueness

2-nitro-3-[4-(trifluoromethyl)anilino]acrylaldehyde O-methyloxime is unique due to the presence of the acrylaldehyde O-methyloxime moiety, which imparts distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

(Z)-N-methoxy-2-nitro-3-[4-(trifluoromethyl)phenyl]iminoprop-1-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O3/c1-20-16-7-10(17(18)19)6-15-9-4-2-8(3-5-9)11(12,13)14/h2-7,16H,1H3/b10-7-,15-6?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFYAJDENSDGIS-BWVPVXHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC=C(C=NC1=CC=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CON/C=C(/C=NC1=CC=C(C=C1)C(F)(F)F)\[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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